molecular formula C17H10F5NO5 B4650681 DIMETHYL 5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]ISOPHTHALATE

DIMETHYL 5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]ISOPHTHALATE

Cat. No.: B4650681
M. Wt: 403.26 g/mol
InChI Key: ZXZHEOQKBGLSEO-UHFFFAOYSA-N
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Description

DIMETHYL 5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]ISOPHTHALATE is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a pentafluorobenzoyl group attached to an isophthalate moiety, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]ISOPHTHALATE typically involves the reaction of dimethyl isophthalate with 2,3,4,5,6-pentafluorobenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]ISOPHTHALATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

DIMETHYL 5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]ISOPHTHALATE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of DIMETHYL 5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The pentafluorobenzoyl group can interact with various biological molecules, leading to changes in their structure and function. This interaction can affect enzyme activities, protein-protein interactions, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to DIMETHYL 5-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]ISOPHTHALATE include:

Uniqueness

The uniqueness of this compound lies in the presence of the pentafluorobenzoyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability .

Properties

IUPAC Name

dimethyl 5-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F5NO5/c1-27-16(25)6-3-7(17(26)28-2)5-8(4-6)23-15(24)9-10(18)12(20)14(22)13(21)11(9)19/h3-5H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZHEOQKBGLSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F5NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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